N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, an ethyl chain, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps. One common method starts with the preparation of 4-fluorophenethylamine, which is then reacted with appropriate reagents to form the triazolopyrimidine core. The reaction conditions often involve the use of catalysts such as hydrochloric acid and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the triazolopyrimidine core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of a fluorophenyl group and a triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6/c1-20-13-11(18-19-20)12(16-8-17-13)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYSMIYKHUKUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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